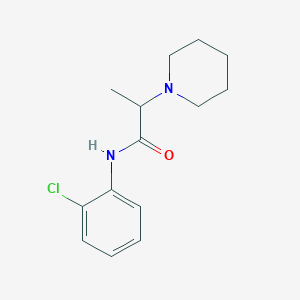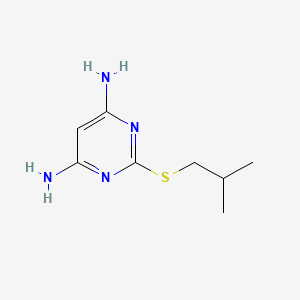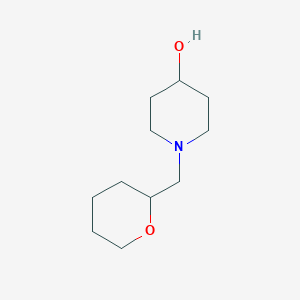![molecular formula C14H18ClNO2 B7514548 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, and mood regulation.
科学研究应用
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, and has also been found to reduce inflammation in various tissues. In addition, 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
作用机制
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 acts as a partial agonist at the CB1 and CB2 receptors of the endocannabinoid system. These receptors are found throughout the body and are involved in regulating a wide range of physiological processes. When 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 binds to these receptors, it can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain perception, mood regulation, and other processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 are complex and depend on a variety of factors, including the dose and route of administration. In general, this compound has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. However, it can also have negative effects on cardiovascular function and can lead to the development of tolerance and dependence with prolonged use.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 in lab experiments is its well-established synthesis method and its ability to selectively activate the endocannabinoid system. This compound can be used to study the role of the endocannabinoid system in various physiological processes, and can also be used to develop new therapeutic agents that target this system. However, the limitations of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 include its potential for negative side effects, its ability to produce tolerance and dependence, and the need for careful dosing and administration to avoid toxicity.
未来方向
There are many future directions for research on 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. In addition, this compound could be studied further to better understand its mechanism of action and its potential therapeutic applications. Finally, research could focus on developing new delivery methods for 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 to improve its bioavailability and reduce the risk of negative side effects. Overall, 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 is a promising compound that has the potential to lead to new treatments for a wide range of medical conditions.
合成方法
The synthesis of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 involves the reaction of 2-(2-chlorophenyl)acetonitrile with 3-(hydroxymethyl)piperidine in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 for research purposes.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11(9-16)10-17/h1-2,5-6,11,17H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBULGOCROXFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)


